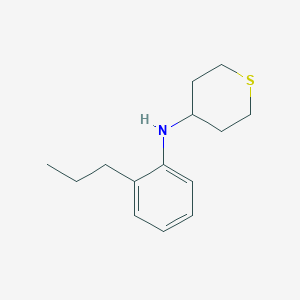![molecular formula C16H18BrN3 B7557343 N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine, also known as BRL-15572, is a compound that has been extensively studied in the field of neuroscience. It belongs to the class of pyridinylpyrrolidine compounds and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine acts as a selective, non-competitive antagonist of the dopamine D3 receptor. It has been shown to modulate the activity of the dopamine system by blocking the binding of dopamine to the D3 receptor. This results in a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been shown to decrease the expression of the immediate-early gene c-fos in the nucleus accumbens, which is a marker of neuronal activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine is its relatively low potency compared to other D3 receptor antagonists.
Zukünftige Richtungen
There are several future directions for research on N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine. One area of interest is its potential therapeutic applications in the treatment of addiction. Another area of interest is its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is interest in developing more potent and selective D3 receptor antagonists based on the structure of N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine.
Conclusion:
In conclusion, N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine is a compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It acts as a selective, non-competitive antagonist of the dopamine D3 receptor and has been shown to modulate the activity of the dopamine system. While there are advantages and limitations to using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine involves a series of chemical reactions. The starting material for the synthesis is 2-bromobenzylamine, which is reacted with 3-pyridylboronic acid to form the intermediate compound. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product, N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. It has been shown to modulate the activity of the dopamine system, which plays a critical role in reward, motivation, and addiction.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-14-7-2-1-6-13(14)12-19-15-8-5-9-18-16(15)20-10-3-4-11-20/h1-2,5-9,19H,3-4,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBCRNXKMMVJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)